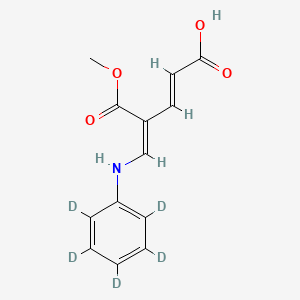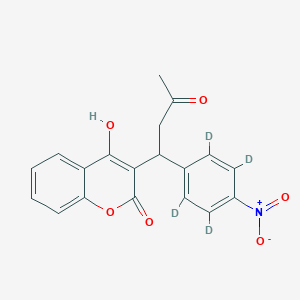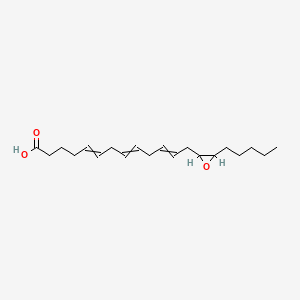![molecular formula C12H20O6 B1140573 (3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol CAS No. 14686-89-6](/img/structure/B1140573.png)
(3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol: is a derivative of glucose, commonly known as diacetone-D-glucose. It is a protected form of glucose where the hydroxyl groups at positions 1, 2, 5, and 6 are masked by isopropylidene groups. This compound is widely used in organic synthesis due to its stability and reactivity.
Mechanism of Action
Target of Action
1,2:5,6-Di-O-isopropylidene-alpha-D-gulofuranose is a derivative of glucose . It is primarily used as a starting material in the synthesis of various biologically active compounds . The primary targets of this compound are the enzymes and proteins involved in these synthesis processes.
Mode of Action
This compound is often used as a protective group in carbohydrate chemistry . The isopropylidene groups protect the hydroxyl groups on the glucose molecule from unwanted reactions during synthesis . This allows for selective manipulation of the molecule during the synthesis of more complex compounds .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific compounds being synthesized. It is generally involved in the synthesis of biologically active compounds such as l-acovenose, 6-deoxy-l-idose, and carbanucleoside enantiomers . It can also be used to create vinyl ether-based chiral carbohydrate synthons .
Biochemical Analysis
Biochemical Properties
1,2:5,6-Di-O-isopropylidene-alpha-D-gulofuranose plays a significant role in biochemical reactions due to its structure, which allows for selective manipulation of hydroxyl groups. It interacts with enzymes such as oxidoreductases and transferases, facilitating oxidation and reduction reactions. The compound’s isopropylidene groups provide protection to specific hydroxyl groups, making it a valuable intermediate in the synthesis of complex carbohydrates and nucleosides .
Cellular Effects
1,2:5,6-Di-O-isopropylidene-alpha-D-gulofuranose influences various cellular processes by acting as a substrate for enzymatic reactions. It affects cell signaling pathways and gene expression by modulating the activity of enzymes involved in these processes. Additionally, it impacts cellular metabolism by participating in the synthesis of essential biomolecules .
Molecular Mechanism
At the molecular level, 1,2:5,6-Di-O-isopropylidene-alpha-D-gulofuranose exerts its effects through specific binding interactions with enzymes and other biomolecules. It can inhibit or activate enzymes by altering their conformation or by providing a protective group that prevents unwanted side reactions. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2:5,6-Di-O-isopropylidene-alpha-D-gulofuranose change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of 1,2:5,6-Di-O-isopropylidene-alpha-D-gulofuranose vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways, while at high doses, it may exhibit toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective without causing harm .
Metabolic Pathways
1,2:5,6-Di-O-isopropylidene-alpha-D-gulofuranose is involved in several metabolic pathways, including those related to carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, influencing the synthesis and breakdown of complex carbohydrates. The compound also affects metabolic flux and metabolite levels by modulating enzyme activity .
Transport and Distribution
Within cells and tissues, 1,2:5,6-Di-O-isopropylidene-alpha-D-gulofuranose is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 1,2:5,6-Di-O-isopropylidene-alpha-D-gulofuranose is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it exerts its biochemical effects. The localization of the compound can impact its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol can be synthesized by reacting glucose with acetone in the presence of an acid catalyst. The reaction typically involves:
- Dissolving glucose in acetone.
- Adding an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Neutralizing the reaction mixture with a base like sodium bicarbonate.
- Extracting the product with an organic solvent such as dichloromethane.
- Purifying the product by recrystallization or chromatography.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves:
- Using large reactors for the reaction.
- Employing continuous extraction and purification systems to handle large volumes.
- Ensuring strict control of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as allofuranose.
Reduction: Reduction reactions can convert it into different sugar alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine is used for substitution reactions.
Major Products Formed:
Oxidation: Allofuranose derivatives.
Reduction: Sugar alcohols.
Substitution: Tosylated derivatives.
Scientific Research Applications
(3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol is used in various scientific research applications:
Chemistry: It serves as a starting material for the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active compounds.
Industry: The compound is used in the production of fine chemicals and as a reagent in organic synthesis.
Comparison with Similar Compounds
- 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose
- 1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose
Comparison:
- 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose: Similar in structure but differs in the stereochemistry at certain positions.
- 1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose: Another isomer with different stereochemistry, leading to variations in reactivity and applications.
Uniqueness: (3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol is unique due to its specific stereochemistry, which imparts distinct reactivity and makes it suitable for particular synthetic applications that other isomers may not be able to achieve.
Properties
CAS No. |
14686-89-6 |
|---|---|
Molecular Formula |
C12H20O6 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
(3aR,5R,6R,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3/t6-,7+,8-,9+,10+/m0/s1 |
InChI Key |
KEJGAYKWRDILTF-SQXHDICFSA-N |
SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@H]2[C@H]([C@@H]3[C@H](O2)OC(O3)(C)C)O)C |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C |
Synonyms |
1,2:5,6-Bis-O-(1-methylethylidene)-α-D-gulofuranose; |
Origin of Product |
United States |
Q1: What is the structural significance of 1,2:5,6-Di-O-isopropylidene-α-D-gulofuranose?
A: 1,2:5,6-Di-O-isopropylidene-α-D-gulofuranose exhibits a distinct bicyclic structure with two fused five-membered rings. [] X-ray crystallography reveals that both of these five-membered rings adopt an envelope conformation. [] This specific spatial arrangement contributes to the molecule's overall reactivity and its ability to act as a chiral auxiliary.
Q2: How does 1,2:5,6-Di-O-isopropylidene-α-D-gulofuranose function as a chiral auxiliary in organic synthesis?
A: This compound can be attached to other molecules, influencing the stereochemical outcome of subsequent reactions. Specifically, it has been successfully employed as a chiral auxiliary in the diastereoselective C-methylation of ester enolates. [] This means it helps control which stereoisomer (molecules with the same connectivity but different 3D arrangement) is formed preferentially during the reaction.
Q3: What factors influence the stereoselectivity when using 1,2:5,6-Di-O-isopropylidene-α-D-gulofuranose as a chiral auxiliary?
A: Research indicates that the choice of base used for enolate generation significantly impacts the stereoselectivity of C-methylation reactions involving this compound. [] For instance, lithium 2,2,6,6-tetramethylpiperide (LTMP) leads to a higher preference for the (R)-enantiomer compared to lithium hexamethyldisilazanide (LHMDS). [] This suggests that the base is involved in a "post-enolization complex," which influences the facial selectivity during the alkylation step.
Q4: Beyond C-methylation, what other synthetic applications of 1,2:5,6-Di-O-isopropylidene-α-D-gulofuranose are reported in the literature?
A: This compound serves as a valuable starting material for synthesizing modified sugar molecules. Researchers have utilized it to synthesize 6-deoxy-3-O-methyl-D-gulose and, for the first time, L-acofriose (6-deoxy-3-O-methyl-L-mannose) — a sugar found in certain cardiac glycosides. [] These syntheses involved various chemical transformations, including methylation, hydrolysis, epoxide ring-opening, and sulfonate displacement reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18Z)-4,6-dihydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-14-one](/img/structure/B1140493.png)





![5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione](/img/new.no-structure.jpg)


![2-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B1140511.png)

